molecular formula C18H19NO5 B12349238 2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid

2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid

Cat. No.: B12349238
M. Wt: 329.3 g/mol
InChI Key: SHDBDRFQASDYMJ-UHFFFAOYSA-N
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Description

2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid is a synthetic organic compound that belongs to the class of naphthol derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid typically involves the condensation of 1-naphthol with methylchloroacetate in the presence of anhydrous potassium carbonate in ethyl methyl ketone. This reaction yields naphthalen-1-yl-oxy acetic acid methyl ester, which is then further reacted with morpholine to introduce the morpholinoethoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The morpholinoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydroxylated naphthol derivatives.

    Substitution: Various substituted naphthol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive functions .

Comparison with Similar Compounds

Similar Compounds

    Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.

    Rivastigmine: Another compound that inhibits acetylcholinesterase and is used in the treatment of dementia.

Uniqueness

2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid is unique due to its specific structural features, such as the morpholinoethoxy group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors .

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetic acid

InChI

InChI=1S/C18H19NO5/c20-17(18(21)22)15-5-6-16(14-4-2-1-3-13(14)15)24-12-9-19-7-10-23-11-8-19/h1-6H,7-12H2,(H,21,22)

InChI Key

SHDBDRFQASDYMJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)C(=O)C(=O)O

Origin of Product

United States

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